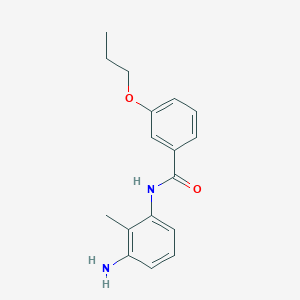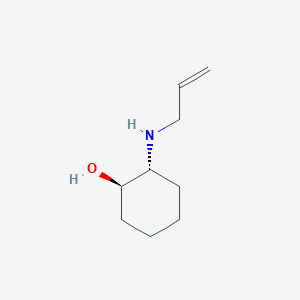
(1R,2R)-2-(Allylamino)cyclohexanol
Vue d'ensemble
Description
“(1R,2R)-2-(Allylamino)cyclohexanol”, also known as tACOH, is a chiral amino alcohol. It has a linear formula of C9H17NO and a molecular weight of 155.242 . This compound has generated significant interest in scientific research over the past few years due to its unique structure and physical and chemical properties.
Applications De Recherche Scientifique
Optical Resolution of Ketones :
- Solladié and Lohse (1993) demonstrated that a derivative of cyclohexanol was a potent agent for the optical resolution of ketones, specifically used for resolving trans dimethyl cyclopentanone-3,4-dicarboxylate, achieving an 80% yield of the (SS) enantiomer (Solladié & Lohse, 1993).
Acetylcholine-Storage-Blocking Activities :
- Rogers et al. (1989) synthesized derivatives and analogues of trans-2-(4-phenylpiperidino)cyclohexanol, demonstrating their potency in acetylcholine active-transport assays (Rogers et al., 1989).
Chiral Fluorescent Conversion Reagent for Fatty Acids :
- Akasaka and Ohrui (1999) synthesized (1R,2R)-2-(2,3-Anthracenedicarboximido)cyclohexanol as a highly sensitive chiral fluorescent conversion reagent, which was effective in separating diastereomeric derivatives of chiral branched fatty acids (Akasaka & Ohrui, 1999).
Selective Oxidation Studies :
- Liu and Friend (2010) studied the oxidation of cyclic alcohols by atomic oxygen on Au(111), indicating the importance of C═C functionalities in determining the reactivity of molecules in heterogeneous oxidative transformations on Au-based materials (Liu & Friend, 2010).
Carcinogenic/Co-carcinogenic Effects :
- Márquez-Rosado et al. (2007) explored the co-carcinogenic effect of cyclohexanol in a rat hepatocarcinogenesis model, finding that cyclohexanol potentially potentiated the development of preneoplastic liver lesions (Márquez-Rosado et al., 2007).
Synthesis of Pharmaceutical Intermediates :
- Schiffers and Bolm (2008) reported the synthesis and resolution of racemic trans-2-(N-Benzyl)Amino-1-Cyclohexanol, showcasing its relevance in creating enantiopure intermediates for pharmaceutical applications (Schiffers & Bolm, 2008).
Safety And Hazards
Propriétés
IUPAC Name |
(1R,2R)-2-(prop-2-enylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-7-10-8-5-3-4-6-9(8)11/h2,8-11H,1,3-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIPKNWIQIQHLA-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN[C@@H]1CCCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Allylamino)cyclohexanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



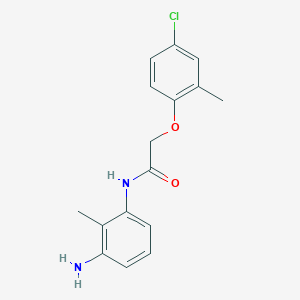
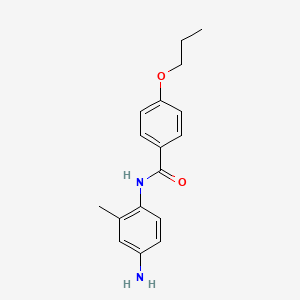
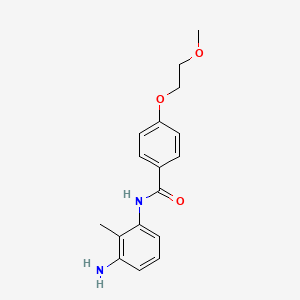
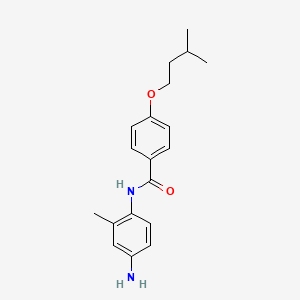
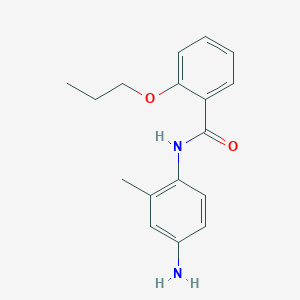
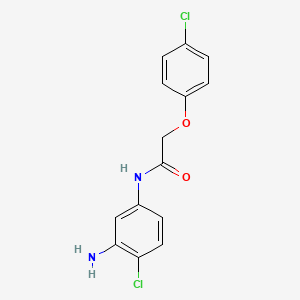
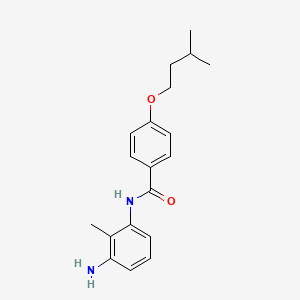
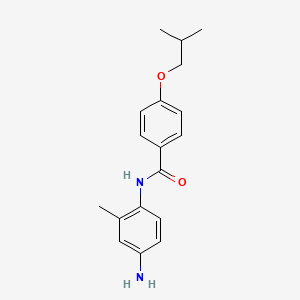
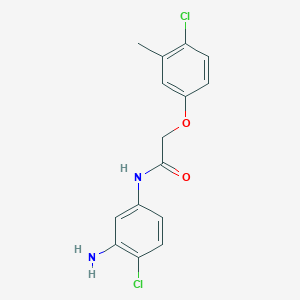
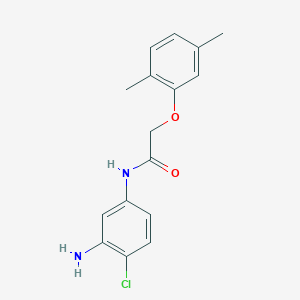
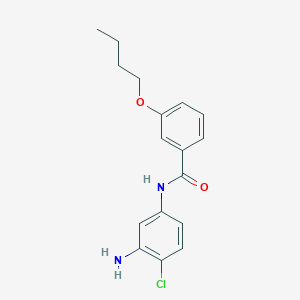
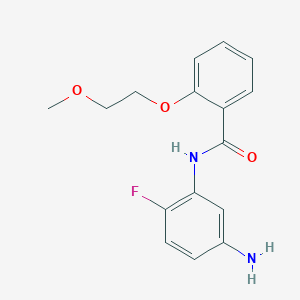
![N-(5-Amino-2-fluorophenyl)-2-[2,4-DI(tert-butyl)-phenoxy]acetamide](/img/structure/B1385083.png)
